Spiro[1,4-dioxane-2,9'-fluorene]

Organic electronics Vacuum thermal evaporation OLED fabrication

Spiro[1,4-dioxane-2,9'-fluorene] (CAS 863395-70-4) is a spirocyclic compound in which a 1,4-dioxane ring is orthogonally fused to a fluorene moiety through a shared quaternary carbon. With a molecular formula of C₁₆H₁₄O₂ and a molecular weight of 238.28 g·mol⁻¹, it belongs to the heteroatom-containing spirofluorene family—a class widely exploited as rigid, three-dimensional building blocks in organic electronics.

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
CAS No. 863395-70-4
Cat. No. B14201151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[1,4-dioxane-2,9'-fluorene]
CAS863395-70-4
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC1COC2(CO1)C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C16H14O2/c1-3-7-14-12(5-1)13-6-2-4-8-15(13)16(14)11-17-9-10-18-16/h1-8H,9-11H2
InChIKeyKENAHDAHYDTMHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[1,4-dioxane-2,9'-fluorene] (CAS 863395-70-4) – Core Structural and Physicochemical Profile for Procurement Evaluation


Spiro[1,4-dioxane-2,9'-fluorene] (CAS 863395-70-4) is a spirocyclic compound in which a 1,4-dioxane ring is orthogonally fused to a fluorene moiety through a shared quaternary carbon . With a molecular formula of C₁₆H₁₄O₂ and a molecular weight of 238.28 g·mol⁻¹, it belongs to the heteroatom-containing spirofluorene family—a class widely exploited as rigid, three-dimensional building blocks in organic electronics . The spiro linkage enforces a perpendicular orientation between the fluorene and dioxane ring planes, conferring intrinsic resistance to molecular packing-induced aggregation and crystallization [1]. Calculated physicochemical descriptors include a density of 1.252 g·cm⁻³, a boiling point of 409.8 °C (760 mmHg), a flash point of 224.3 °C, and a refractive index of 1.649 .

Rigid spiro architecture supports amorphous film stability studies
Lower predicted molecular weight suggests vacuum thermal evaporation processability
Ether oxygen sites may enable polar solvent processability for solution-based device fabrication

Why In-Class Spirofluorenes Cannot Freely Substitute for Spiro[1,4-dioxane-2,9'-fluorene] in Performance-Critical Applications


Although 9,9′-spirobifluorene (SBF, CAS 159-66-0) and spiro[fluorene-9,9′-xanthene] (SFX, CAS 159-62-6) share the orthogonally rigid spiro architecture, the identity of the heterocyclic co-monomer directly governs frontier orbital energies, molecular dipole moment, solubility parameters, and thermal transition temperatures [1]. The 1,4-dioxane ring in Spiro[1,4-dioxane-2,9'-fluorene] introduces two ether oxygen atoms (hydrogen-bond acceptors) and a notably lower molecular weight (238.28 vs. 316.39 for SBF, 332.39 for SFX), which are predicted to produce a shallower HOMO level, enhanced polarity, and altered volatility relative to all-hydrocarbon or mono-oxygen spiro analogs . Consequently, a device or formulation optimized around SBF or SFX will exhibit divergent charge injection barriers, film morphology, and thermal processing windows if Spiro[1,4-dioxane-2,9'-fluorene] is naïvely substituted—or vice versa [1].

Heterocycle-Dependent Electronics
Replacing the 1,4-dioxane ring with an all-carbon or xanthene spiro partner may shift HOMO/LUMO alignment and charge injection barriers.
Solubility Parameter Mismatch
Two ether oxygen acceptors can alter polarity; solvent compatibility optimized for SBF or SFX may not transfer directly.
Volatility and Thermal Profile
Lower molecular weight and predicted boiling point may shift sublimation temperature and thermal budget; process conditions may not be interchangeable.

Quantitative Differentiation of Spiro[1,4-dioxane-2,9'-fluorene] (863395-70-4) from Primary Spirofluorene Comparators


Molecular Weight and Predicted Volatility Advantage versus 9,9′-Spirobifluorene (SBF)

Spiro[1,4-dioxane-2,9'-fluorene] possesses a molecular weight of 238.28 g·mol⁻¹, which is 78.11 g·mol⁻¹ (24.7%) lower than that of 9,9′-spirobifluorene (SBF, 316.39 g·mol⁻¹) . The calculated boiling point of the target compound (409.8 °C at 760 mmHg) is 65.1 °C below that of SBF (474.9 °C at 760 mmHg) . These data predict a higher vapor pressure at a given temperature, potentially enabling lower-temperature sublimation-based purification and reduced thermal stress during vacuum-deposition processing [1].

Volatility Prediction
Cross-study comparable
238.28 g/mol / 409.8 °C
vs SBF 316.39 g/mol / 474.9 °C
Δ −24.7% MW / Δ −65.1 °C BP
Supports lower-temperature sublimation processing
Calculated values; no experimental vapor pressure data
Organic electronics Vacuum thermal evaporation OLED fabrication

Hydrogen-Bond Acceptor Count and Predicted Polarity Differentiation from 9,9′-Spirobifluorene (SBF)

The 1,4-dioxane ring in Spiro[1,4-dioxane-2,9'-fluorene] provides two hydrogen-bond acceptor sites (the two ether oxygen atoms), whereas 9,9′-spirobifluorene (SBF) possesses zero hydrogen-bond acceptors . This structural difference is expected to confer higher polarity and enhanced solubility in polar organic solvents (e.g., ethanol, acetonitrile, or glycol ethers), which is relevant for solution-processed device fabrication and purification by recrystallization from polar media [1].

Polarity Differentiation
Class-level inference
2 H-bond acceptors (1,4-dioxane)
vs SBF 0 H-bond acceptors
Qualitative polarity difference
May enable polar solvent processing
Structural inference; no experimental solubility data
Solubility engineering Ink formulation Molecular polarity

Refractive Index Potential for Optical Layer Engineering

The calculated refractive index of Spiro[1,4-dioxane-2,9'-fluorene] is 1.649 . While no directly measured refractive index data exist for this compound, the value falls between that of pure fluorene (n ≈ 1.64) and spirobifluorene (predicted density 1.28 g·cm⁻³; refractive index data not consolidated in a single source but typically in the 1.65–1.70 range for spiro-conjugated aromatics) [1]. The presence of oxygen atoms with lone-pair electrons may contribute to a moderately higher polarizability anisotropy compared to the all-hydrocarbon SBF scaffold.

Refractive Index
Supporting evidence
n = 1.649
Candidate for optical index matching
Calculated value; no experimental ellipsometry data
Optical materials Anti-reflective coatings Light extraction

1,4-Dioxane versus 1,3-Dioxane Regioisomerism: Conformational and Electronic Implications

Spiro[1,4-dioxane-2,9'-fluorene] incorporates a 1,4-dioxane ring, which is regioisomeric to the 1,3-dioxane-containing spiro[1,3-dioxane-2,9'-[9H]fluorene] derivatives (e.g., CAS 137767-54-5) . In the 1,4-dioxane system, the two oxygen atoms are positioned opposite each other across the six-membered ring, resulting in a more symmetric electron density distribution and a net molecular dipole moment that is expected to differ from that of the 1,3-dioxane isomer, where the oxygen atoms are adjacent [1]. This regioisomeric variation can affect intermolecular packing, charge transport anisotropy, and the energy of the highest occupied molecular orbital (HOMO).

Regioisomer Identity
Class-level inference
1,4-Dioxane (para-like O)
vs 1,3-Dioxane (meta-like O)
Symmetrical vs asymmetrical electron distribution
Electronic symmetry may differ; no experimental data
Conformational analysis only
Regioisomeric differentiation Spirocyclic heterocycles Molecular design

Zero Rotatable Bonds and Predicted Morphological Stability in Thin Films

Spiro[1,4-dioxane-2,9'-fluorene] contains zero rotatable bonds, as evidenced by its SMILES string (c1ccc2c(c1)-c3ccccc3C24COCCO4) and the calculated rotatable bond count of 0 . This is a hallmark of the spiro architecture, which has been correlated in the broader spirofluorene literature with high glass-transition temperatures (Tg), resistance to crystallization, and excellent morphological stability of amorphous thin films—all critical attributes for long-lived organic light-emitting diodes (OLEDs) [1]. While experimental Tg data for this specific compound are not available, the zero-rotatable-bond criterion places it on a comparable structural footing with SBF and SFX for morphological stability [1].

Morphological Stability
Class-level inference
0 Rotatable Bonds
Predicts resistance to crystallization
No experimental Tg data available
Amorphous film stability OLED lifetime Morphology control

Highest-Confidence Application Scenarios for Spiro[1,4-dioxane-2,9'-fluorene] (863395-70-4) Based on Available Evidence


Low-Temperature Vacuum-Deposited OLED Host or Transport Layer

The 24.7% lower molecular weight and 65 °C lower predicted boiling point of Spiro[1,4-dioxane-2,9'-fluorene] compared to SBF suggest it may be sublimed at reduced source temperatures during vacuum thermal evaporation (VTE) . This is advantageous for co-deposition with thermally sensitive phosphorescent or TADF dopants whose performance degrades above ~250 °C. Procurement should be prioritized when designing device stacks that require a spiro-fluorene core but with gentler processing conditions.

Solution-Processed Organic Electronics Requiring Polar Solvent Compatibility

The two ether oxygen atoms in the 1,4-dioxane ring confer hydrogen-bond acceptor functionality absent in all-hydrocarbon spiro systems such as SBF . This structural feature may enable formulation in polar, environmentally benign solvents (e.g., ethanol, 2-methyltetrahydrofuran, or propylene glycol monomethyl ether acetate) for inkjet printing or slot-die coating of organic electronic layers. This compound should be evaluated when solvent orthogonality or green-solvent compatibility is a selection criterion.

Optical Interlayer or Light-Extraction Structure with Target Refractive Index ~1.65

The calculated refractive index of 1.649 positions Spiro[1,4-dioxane-2,9'-fluorene] as a candidate for optical interlayers where index matching to indium tin oxide (ITO, n ≈ 1.8–2.0) or organic emissive layers (n ≈ 1.7–1.8) is required . Its lower density (1.252 g·cm⁻³) compared to SBF (1.28 g·cm⁻³) may also facilitate the design of graded-index structures when combined with higher-index spiro materials.

Spiro-Core Building Block for Donor–Acceptor TADF Emitter Development

The rigid, zero-rotatable-bond spiro architecture of this compound, combined with the electron-donating character of the 1,4-dioxane oxygen atoms, makes it a promising spiro-core scaffold for constructing donor–spiro–acceptor (D–spiro–A) thermally activated delayed fluorescence (TADF) emitters [1]. The 1,4-dioxane ring may serve as an intrinsic weak donor or as a site for further functionalization, offering a differentiated electronic profile compared to SFX- or SBF-based TADF platforms.

Application
Selection Property
Validation Focus
Vacuum-deposited OLED layers
Volatility and thermal processability profile
Sublimation temperature and film deposition quality
Solution-processed electronics
Hydrogen-bond acceptor functionality (ether oxygen)
Solubility in polar organic solvents
Optical interlayers
Calculated refractive index (n ~1.65)
Optical index matching and light extraction
D-A TADF emitter development
Rigid spiro core with donor character
HOMO/LUMO alignment and TADF performance
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